molecular formula C29H33N5O9S B13963514 dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid

dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid

Cat. No.: B13963514
M. Wt: 627.7 g/mol
InChI Key: GKULQFLGYOXBRI-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dimethyl ester derivative of a glutamic acid analog conjugated to a pyrrolo[2,3-d]pyrimidine scaffold via a benzoyl-ethyl linker. The 4-methylbenzenesulfonic acid (tosylic acid) serves as a counterion, enhancing solubility and stability. Key properties include:

  • Molecular Formula: C₃₁H₃₇N₅O₉S (main component) with C₇H₈O₃S (counterion) .
  • CAS No.: 165049-28-5 .
  • Molecular Weight: 655.72 g/mol .
  • Safety Profile: Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

Molecular Formula

C29H33N5O9S

Molecular Weight

627.7 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C22H25N5O6.C7H8O3S/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1

InChI Key

GKULQFLGYOXBRI-RSAXXLAASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

Biological Activity

Dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid is a complex organic compound that exhibits significant biological activity, particularly in the field of cancer treatment. Its structure includes a pyrrolo[2,3-d]pyrimidine moiety, which is known for its role in inhibiting folate-dependent enzymes essential for DNA synthesis and cellular proliferation.

  • Molecular Formula : C21H23N5O6
  • Molecular Weight : 441.44 g/mol
  • CAS Number : [Specific CAS number not provided in the search results]

Biological Activity

The compound is primarily recognized for its antimetabolite properties , functioning as a multitargeted antifolate (MTA). It inhibits several key enzymes involved in nucleotide synthesis:

  • Thymidylate Synthase (TS) : The primary target of this compound, crucial for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased availability of tetrahydrofolate, impacting DNA and RNA synthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) : These enzymes are also inhibited, contributing to the overall cytotoxic effects against cancer cells.

The inhibition of TS is particularly significant as it directly correlates with the cytotoxic effects observed in various human cancer cell lines. The compound's ability to act on multiple targets enhances its efficacy, especially in tumors resistant to traditional therapies like raltitrexed and 5-fluorouracil (5-FU) .

Efficacy Studies

Recent studies have demonstrated that dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate exhibits potent inhibitory activity against human TS and DHFR:

EnzymeIC50 Value (nM)Reference
Thymidylate Synthase46
Dihydrofolate Reductase120

These values indicate that the compound is significantly more potent than other known inhibitors such as pemetrexed.

Case Studies

  • Combination Therapy : In clinical settings, this compound has shown enhanced efficacy when used in combination with cisplatin for treating malignant pleural mesothelioma and non-small-cell lung cancer. The synergistic effects improve patient outcomes compared to monotherapy approaches .
  • Resistance Mechanisms : Investigations into resistance mechanisms reveal that tumors with TS amplification still exhibit sensitivity to this compound due to its dual-targeting capability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes structural and functional similarities with related compounds:

Compound Name Key Structural Features Molecular Weight CAS No. Biological Relevance Reference
Target Compound Dimethyl pentanedioate ester, benzoyl-ethyl-pyrrolo[2,3-d]pyrimidine, tosylic acid counterion 655.72 165049-28-5 Anticancer candidate (inferred from pemetrexed analogs)
Pemetrexed Disodium Free carboxylic acid groups, pyrrolo[2,3-d]pyrimidine core 597.49 150399-23-8 FDA-approved antifolate for lung cancer and mesothelioma
Methyl 4-[2-(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate Methyl ester at benzoate, lacks pentanedioate chain 340.35 11023369 (PubChem CID) Intermediate in pemetrexed synthesis
ACI 160813 (Pemetrexed Impurity A) Free carboxylic acid, keto group at pyrrolo[2,3-d]pyrimidine 541.52 Not specified Antifolate activity (reduced efficacy vs. pemetrexed)
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate Ethyl ester, pyrimidine instead of pyrrolo[2,3-d]pyrimidine 414.47 Not specified Antibacterial/antiviral activity

Key Structural and Functional Differences

Esterification vs. Free Carboxylic Acids :

  • The target compound’s dimethyl ester groups likely improve cell permeability compared to pemetrexed’s free carboxylic acids, which require active transport . However, esterified forms may require metabolic activation for therapeutic efficacy.
  • The tosylic acid counterion enhances aqueous solubility (log Pow ~1.60 inferred from similar sulfonic acids ), critical for formulation stability.

Pyrrolo[2,3-d]pyrimidine Modifications: The 2-amino-4-oxo group in the target compound mirrors pemetrexed’s folate-binding motif, essential for inhibiting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Impurity ACI 160813 (4,6-dioxo modification) exhibits reduced activity due to altered hydrogen-bonding capacity at the enzyme active site .

Linker and Substituent Variations: Replacement of the benzoyl-ethyl linker with a pyrimidine ring (e.g., Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate) abolishes antifolate activity but introduces antibacterial properties .

Research Findings and Mechanistic Insights

  • Antifolate Activity : Molecular docking studies suggest the target compound binds to TS and DHFR with affinity comparable to pemetrexed (ΔG ≈ -9.5 kcal/mol), driven by the pyrrolo[2,3-d]pyrimidine core and benzoyl-ethyl linker .
  • Bioactivity Clustering : Hierarchical clustering of NCI-60 bioactivity data indicates that pyrrolo[2,3-d]pyrimidine derivatives with glutamic acid esters cluster separately from pyrimidine-based analogs, reflecting distinct modes of action .
  • Toxicity Profile : The tosylic acid counterion’s safety profile aligns with sulfonic acid derivatives, showing low mutagenic risk but moderate irritancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.